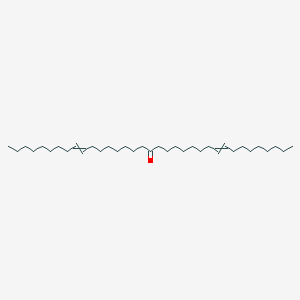

(9E,26E)-pentatriaconta-9,26-dien-18-one

Description

(9E,26E)-Pentatriaconta-9,26-dien-18-one (commonly referred to as oleon) is a 35-carbon aliphatic ketone featuring two trans (E)-configured double bonds at positions 9 and 26 and a ketone group at position 18 . It is synthesized via Claisen condensation of methyl oleate, a process that forms a doubly unsaturated ketone intermediate. Oleon serves as a critical precursor in the production of macrocyclic musk compounds, notably civetone (9-cycloheptadecen-1-one), through ring-closing metathesis (RCM) . Despite the lack of stereoselectivity in its synthesis, the cis-isomer of civetone is highly valued in the fragrance industry, necessitating post-synthesis purification .

Propriétés

Numéro CAS |

1540-84-7 |

|---|---|

Formule moléculaire |

C35H66O |

Poids moléculaire |

502.9 g/mol |

Nom IUPAC |

pentatriaconta-9,26-dien-18-one |

InChI |

InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |

Clé InChI |

VADWJCAQSYMXGH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (9E,26E)-pentatriaconta-9,26-dien-18-one may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the availability of starting materials and the desired purity of the final product. Catalytic processes, such as those involving transition metal catalysts, can also be employed to improve yield and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

(9E,26E)-pentatriaconta-9,26-dien-18-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogens (e.g., bromine, chlorine) and hydrohalic acids (e.g., HBr, HCl) are typical reagents for electrophilic addition.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated alkanes.

Applications De Recherche Scientifique

Chemistry

In chemistry, (9E,26E)-pentatriaconta-9,26-dien-18-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of long-chain ketones on cellular processes. It may also serve as a model compound for understanding the behavior of similar natural products .

Medicine

Industry

In the industrial sector, (9E,26E)-pentatriaconta-9,26-dien-18-one can be used in the production of specialty chemicals and materials. Its long-chain structure makes it suitable for applications in lubricants and surfactants .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Oleon is one of several long-chain unsaturated compounds used to synthesize macrocyclic ketones. Below is a detailed comparison with structurally or functionally related compounds:

Diethyl-9-octadecene-1,18-dioate

- Structure : A diester derived from ethyl oleate.

- Synthesis : Produced via homometathesis of ethyl oleate , followed by cyclization through Dieckmann condensation, ester hydrolysis, and decarboxylation to yield civetone .

- Key Differences: Requires high-purity ethyl oleate as a substrate, unlike oleon, which can be isolated in pure form after synthesis . Shares the limitation of non-stereoselective synthesis, resulting in a mixture of cis and trans isomers .

9-Cycloheptadecen-1-one (Civetone)

- Structure : A 17-membered macrocyclic ketone.

- Synthesis : Both oleon and diethyl-9-octadecene-1,18-dioate are precursors to civetone. Oleon undergoes RCM to directly form the macrocycle, whereas the diester route involves multiple steps (metathesis, condensation, and decarboxylation) .

- Key Differences :

Data Table: Comparative Analysis of Oleon and Related Compounds

Key Research Findings

Synthetic Efficiency : Oleon’s synthesis via Claisen condensation is industrially favorable due to its straightforward purification, unlike ethyl oleate-based routes, which demand ultra-pure starting materials .

Catalytic Limitations: Both oleon and ethyl oleate derivatives rely on non-stereoselective reactions, highlighting a need for improved catalytic systems to reduce post-synthesis purification costs .

Sustainability : Oleon’s role in civetone production aligns with green chemistry trends, as RCM minimizes waste compared to traditional multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.